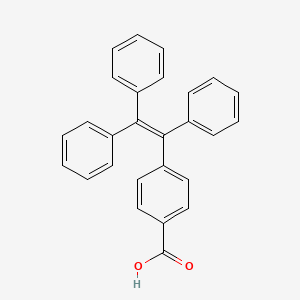

4-(1,2,2-Triphenylvinyl)benzoic Acid

Übersicht

Beschreibung

4-(1,2,2-Triphenylvinyl)benzoic Acid, also known as 1-(4-Carboxyphenyl)-1,2,2-triphenylethene, is an organic compound with the molecular formula C27H20O2 and a molecular weight of 376.45 . It is used in the field of organic chemical industry, such as the preparation of an activated luminescent material .

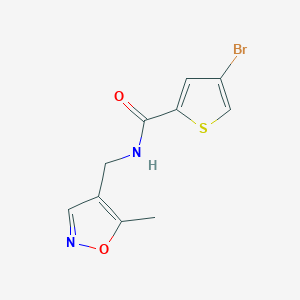

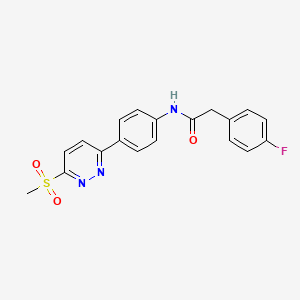

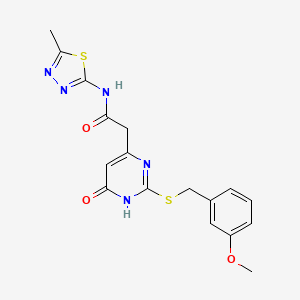

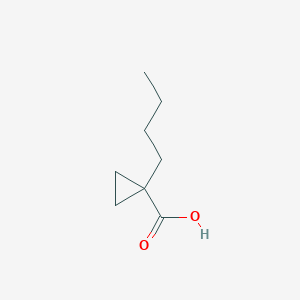

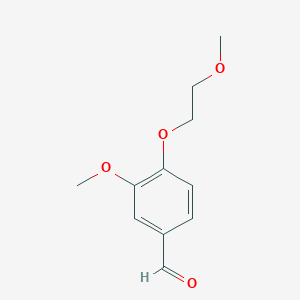

Molecular Structure Analysis

The molecular structure of 4-(1,2,2-Triphenylvinyl)benzoic Acid consists of a benzoic acid group attached to a triphenylvinyl group . The exact structure can be analyzed using various spectroscopic techniques .Chemical Reactions Analysis

4-(1,2,2-Triphenylvinyl)benzoic Acid can undergo condensation reactions to bind different biomolecules, resulting in biocompatible activated luminescent materials with AIE/AE properties .Physical And Chemical Properties Analysis

4-(1,2,2-Triphenylvinyl)benzoic Acid has a predicted density of 1.183±0.06 g/cm3 and a predicted boiling point of 503.8±29.0 °C .Wissenschaftliche Forschungsanwendungen

Organic Chemical Industry

- Application : 4-(1,2,2-Triphenylvinyl)benzoic Acid is used in the preparation of an activated luminescent material .

- Method : This involves a condensation reaction in which different biomolecules are bound to 4-(1,2,2-Triphenylvinyl)benzoic Acid .

- Results : The result is biocompatible activated luminescent materials with AIE/AE properties .

Biological Applications

- Application : 4-(1,2,2-Triphenylvinyl)benzoic Acid is used in the fabrication of AIEgen-based fluorescent nanomaterials .

- Method : A modified nanoprecipitation method is used to synthesize 4,7-bis[4-(1,2,2-triphenylvinyl)phenyl]benzo-2,1,3-thiadiazole (BTPTEBT, AIEgen)-loaded lipid-AIE NPs .

- Results : These AIEgen-based nanomaterials show enhanced fluorescence efficiency and superior photostability, offering unique advantages in biological applications .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(1,2,2-triphenylethenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20O2/c28-27(29)24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19H,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQULXPMSUDNFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,2,2-Triphenylvinyl)benzoic Acid | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2576674.png)

![N,N'-((3aR,4S,7R,7aS)-5-isopropyl-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2576676.png)

![N-(3,4-dimethylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2576677.png)

![N'-(2-Cyanophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2576679.png)